![molecular formula C8H17ClN2 B2668552 3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride CAS No. 21638-14-2](/img/structure/B2668552.png)

3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

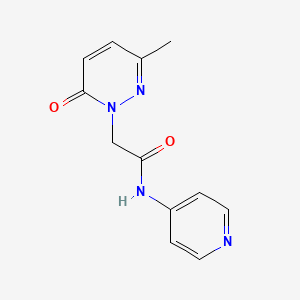

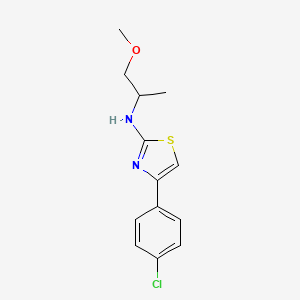

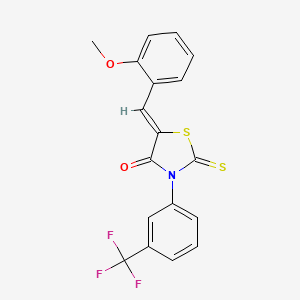

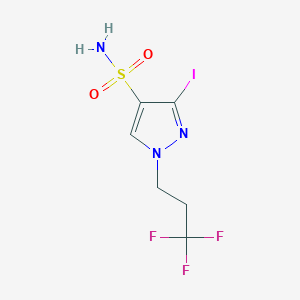

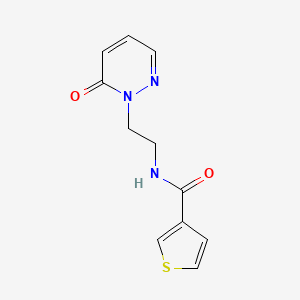

“3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride” is a chemical compound with the empirical formula C8H18Cl2N2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringN[C@H]1C@H[N@@]2CC[C@@]1([H])CC2.Cl.Cl . The InChI key for this compound is IYWLMYXIUVLLGB-GAGWNIJNSA-N . Physical and Chemical Properties Analysis

The compound is a solid . Its empirical formula is C8H18Cl2N2 and it has a molecular weight of 213.15 .Aplicaciones Científicas De Investigación

Receptor Antagonism and Physiological Exploration

CP-96,345, a derivative closely related to 3-Methyl-1-azabicyclo[2.2.2]octan-3-amine, has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This compound inhibits 3H-labeled substance P binding and acts as a classical competitive antagonist in NK1 monoreceptor dog carotid artery preparations. It selectively inhibits substance P-induced salivation in rats without affecting NK2, NK3, or other receptors, highlighting its potential as a powerful tool for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Conformational Dependence Studies

The compound's conformational dependence has been explored through the determination of 15N13C spin-spin coupling constants in derivatives like 2-Azabicyclo(2.2.2)octan-3-One. These studies help understand the molecule's structural dynamics and its interactions with other compounds, providing insights into its potential applications in various research fields (Berger, 1978).

Development of Drugs Against Alzheimer's Disease

Research into aromatic compounds with the characteristic cyclic amine, 1-azabicyclo[3.3.0]octane ring, for drug development against Alzheimer's disease, includes the synthesis and pharmacological evaluation of aromatic heterocycles with the 1-azabicyclo[3.3.0]octane ring. One such compound showed high M1 selectivity, indicating the potential of these derivatives in Alzheimer's therapy (Suzuki et al., 1999).

Exploration of Novel Tropane Derivatives

The 11C-labeling of novel tropane derivatives, such as NS 2214 (BMS-204756), highlights its potential as an inhibitor of the dopamine transporter. Such studies are crucial for developing new therapeutic agents targeting dopamine-related disorders (Gee et al., 1997).

Derivatization Methods for Amine Determination

A derivatization method using hypochlorite ion for determining 3-Azabicyclo[3.3.0]octane in dilute aqueous solutions by ultraviolet spectrophotometry showcases the compound's utility in analytical chemistry, particularly for studying phases equilibria in liquid–liquid ternary systems and determining amines in aqueous solutions (Duriche et al., 1999).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride involves the reaction of 3-methylcyclohexanone with hydroxylamine hydrochloride to form 3-methylcyclohexanone oxime, which is then reacted with sodium methoxide to form 3-methyl-1-azabicyclo[2.2.2]octan-3-one. This compound is then reduced with sodium borohydride to form 3-Methyl-1-azabicyclo[2.2.2]octan-3-ol, which is then reacted with hydrochloric acid to form the dihydrochloride salt of the final compound.", "Starting Materials": [ "3-methylcyclohexanone", "hydroxylamine hydrochloride", "sodium methoxide", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "3-methylcyclohexanone + hydroxylamine hydrochloride -> 3-methylcyclohexanone oxime", "3-methylcyclohexanone oxime + sodium methoxide -> 3-methyl-1-azabicyclo[2.2.2]octan-3-one", "3-methyl-1-azabicyclo[2.2.2]octan-3-one + sodium borohydride -> 3-Methyl-1-azabicyclo[2.2.2]octan-3-ol", "3-Methyl-1-azabicyclo[2.2.2]octan-3-ol + hydrochloric acid -> 3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride" ] } | |

Número CAS |

21638-14-2 |

Fórmula molecular |

C8H17ClN2 |

Peso molecular |

176.69 g/mol |

Nombre IUPAC |

3-methyl-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride |

InChI |

InChI=1S/C8H16N2.ClH/c1-8(9)6-10-4-2-7(8)3-5-10;/h7H,2-6,9H2,1H3;1H |

Clave InChI |

RPVJZTJCWDVUMS-UHFFFAOYSA-N |

SMILES |

CC1(CN2CCC1CC2)N.Cl.Cl |

SMILES canónico |

CC1(CN2CCC1CC2)N.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2668469.png)

![4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2668477.png)

![N-[3-(dimethylamino)propyl]-2-nitro-4-(trifluoromethyl)aniline hydrochloride](/img/structure/B2668479.png)

![3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2668484.png)

![N-(4-methoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2668485.png)